7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Nomenclature and Structural Identity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 869948-08-3) is a bicyclic heterocyclic compound with systematic IUPAC name 5,6,7,8-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid . Its molecular formula is C₈H₈F₃N₃O₂ , corresponding to a molecular weight of 235.16 g/mol . The structure comprises:
- A pyrazolo[1,5-a]pyrimidine core featuring fused pyrazole and pyrimidine rings.
- A trifluoromethyl (-CF₃) group at the 7-position, enhancing metabolic stability and lipophilicity.
- A carboxylic acid (-COOH) substituent at the 2-position, enabling hydrogen bonding and salt formation.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 869948-08-3 |
| Molecular Formula | C₈H₈F₃N₃O₂ |
| Molecular Weight | 235.16 g/mol |
| Synonyms | MFCD04969256; SCHEMBL21818570 |
| XLogP3-AA | 1.4 (predicted) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 6 (N, O, F) |
The planar bicyclic system adopts a partially saturated conformation at the 4,5,6,7-positions, balancing rigidity and flexibility for target binding.
Historical Context in Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines emerged as privileged scaffolds in the early 2000s, with this derivative first synthesized in 2019 via cyclization strategies. Its development reflects broader trends in heterocyclic chemistry:
- Synthetic Innovation : Early routes employed condensation of 3-aminopyrazoles with β-dicarbonyl compounds, but modern methods use microwave-assisted and cascade cyclization protocols to improve yields (e.g., 86% in solvent-free conditions).
- Functionalization : The trifluoromethyl group is introduced via Ullmann-type couplings or direct fluorination , while the carboxylic acid enables derivatization into amides or esters for structure-activity studies.
- Drug Discovery Relevance : As a bioisostere of purines, this scaffold mimics ATP in kinase binding pockets. Over 50 derivatives are documented as inhibitors of Pim-1, TTK, and EGFR kinases.
Key Milestones:
- 2014 : Pyrazolo[1,5-a]pyrimidines validated as Pim-1 kinase inhibitors (IC₅₀ = 45 nM).
- 2021 : Structural optimization protocols published for anticancer applications.
- 2025 : Review highlights its role in protein kinase inhibitor development, citing >20 clinical candidates.
The compound’s evolution exemplifies the synergy between heterocyclic synthesis and medicinal chemistry , driving its adoption in preclinical oncology research.
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h3,5,12H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIZNHNPLOPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NN2C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Ring Assembly
A prevalent strategy involves constructing the pyrazole and pyrimidine rings sequentially.
Step 1: Pyrazole Formation
β-Keto esters (e.g., ethyl 4,4,4-trifluoroacetoacetate) react with hydrazine derivatives to form pyrazole intermediates. For example:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{RNHNH}2 \rightarrow \text{CF}3\text{C}3\text{HN}2\text{R} + \text{H}_2\text{O} + \text{EtOH}
$$
This step typically employs ethanol or methanol as solvents at 60–80°C.
Step 2: Pyrimidine Cyclization
The pyrazole intermediate undergoes cyclocondensation with a 1,3-diamine or its equivalent. Microwave-assisted synthesis (100–120°C, 30 min) enhances yield and reduces byproducts.
Microwave-Assisted Coupling Reactions
Adapting methods from pyrazine carboxamide syntheses, microwave irradiation accelerates the coupling of carboxylic acid precursors with amines.
Procedure :
- Ester Activation : The methyl ester of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride.
- Amine Coupling : The acyl chloride reacts with benzylamines under microwave conditions (150 W, 100°C, 10 min), yielding carboxamides. Hydrolysis of the amide then affords the carboxylic acid.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Microwave Power | 150 W | Maximizes rate |
| Temperature | 100°C | Reduces side reactions |
| Reaction Time | 10 min | 85% yield |
Trifluoromethylation Strategies
Late-Stage Functionalization
Post-cyclization trifluoromethylation avoids side reactions but requires careful control of steric effects. Nickel-catalyzed cross-coupling with CF₃Br has been reported for analogous structures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | Scalability | Multi-step purification |
| Microwave Coupling | 85 | 97 | Rapid kinetics | Specialized equipment required |
| Electrophilic CF₃ | 65 | 90 | Regioselectivity | Cost of reagents |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves heat management for exothermic steps (e.g., acyl chloride formation). Pilot studies report a 20% increase in throughput compared to batch processes.
Catalytic Recycling
Palladium-on-carbon (Pd/C) catalysts enable reuse over five cycles without significant loss in trifluoromethylation efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the pyrazolopyrimidine core to simpler derivatives.
Substitution Reactions: Replacement of functional groups within the molecule with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazolopyrimidines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the structure can enhance the compound's efficacy against various cancer cell lines. The trifluoromethyl group is believed to play a crucial role in increasing biological activity due to its electronegative nature, which can influence the compound's interaction with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid showed promising results against breast cancer cells. The compound was synthesized and tested for cytotoxicity using MTT assays, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has indicated that it possesses activity against various bacterial strains and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes findings from a study where the compound was evaluated against common pathogens .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals.
Case Study:
A field trial conducted on tomato plants showed that the application of this compound reduced aphid populations significantly compared to untreated controls. The results indicated a 75% reduction in aphid infestation over four weeks .
Materials Science Applications
1. Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Chemical Resistance |
|---|---|---|
| Polyvinyl Chloride | 220 | Excellent |
| Polycarbonate | 230 | Good |
Incorporating this compound into these polymers improved their overall performance in harsh environments .
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Functional Comparison
Key Research Findings
A. Impact of Substituents on Kinase Inhibition
- The trifluoromethyl group at position 7 is critical for Pim1 kinase inhibition, as demonstrated by analogues in . Replacement with difluoromethyl (CF₂H) reduces activity by ~40% due to weaker electron withdrawal .
- 5-Aryl substitutions (e.g., 4-fluorophenyl) improve binding to hydrophobic kinase pockets, with IC₅₀ values < 100 nM in select derivatives .
B. Antibacterial Activity
- Biofilm Disruption : 5-(Benzo[d][1,3]dioxol-5-yl)-substituted derivatives () exhibit 90% inhibition of Staphylococcus aureus biofilms at 10 µM, outperforming the parent compound .
- RNase HI Targeting : Bromo and furanyl substitutions at positions 3 and 5 () enable selective inhibition of bacterial RNase HI, with MIC values of 2 µg/mL against E. coli .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 5-Methyl Analogue | 5-(4-Fluorophenyl) Analogue |
|---|---|---|---|
| LogP | 1.8 | 2.3 | 3.1 |
| Solubility (µg/mL) | 12 | 8 | 2 |
| Plasma Stability (t₁/₂, h) | 6.5 | 9.2 | 4.7 |
- Trends: Methyl groups enhance lipophilicity (LogP ↑) but reduce solubility.
Biological Activity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological activities, particularly focusing on its potential therapeutic applications.
- Molecular Formula : C₇H₈F₃N₃O₂
- Molecular Weight : 191.16 g/mol
- CAS Number : 725699-19-4
Synthesis and Structure
The synthesis of this compound typically involves cyclocondensation reactions of aminopyrazoles with various electrophiles. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by influencing its interaction with biological targets.
Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit HIV-1 integrase with an IC50 value of 74 nM . This suggests potential for further development as antiviral agents.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives. For example:
- Compounds derived from this scaffold demonstrated selective inhibition of COX-2 over COX-1, indicating a favorable safety profile .
- In vivo studies showed substantial reduction in carrageenan-induced edema in rat models .
| Compound | COX-2 Inhibition IC50 (μM) | Edema Inhibition (%) |
|---|---|---|
| 125a | 0.034 | 78.9 |
| 125b | 0.052 | 82.8 |
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its anticancer potential. Compounds have shown activity against various cancer cell lines through mechanisms that may involve inhibition of key signaling pathways . The structural modifications at the nitrogen positions are crucial for enhancing potency and selectivity against cancer cells.
Case Studies
- HIV Integrase Inhibition : A study synthesized a series of substituted tetrahydropyrazolo derivatives which were evaluated for their ability to inhibit HIV integrase. The most potent compound exhibited an IC50 value of 74 nM and effectively inhibited viral replication in cell culture .
- Anti-inflammatory Efficacy : In a study investigating the anti-inflammatory properties of pyrazolo derivatives, several compounds were tested in a carrageenan-induced rat paw edema model. The results indicated significant edema inhibition percentages compared to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions starting with 5-aminopyrazole derivatives. For example, cyclocondensation with β-keto esters or enaminones under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) is a common approach . Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : Ethanol/DMF mixtures enhance solubility of intermediates .
- Catalysts : Use of APTS (3-aminopropyltriethoxysilane) or acidic conditions to accelerate cyclization .
Q. How are structural features of this compound characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and trifluoromethyl group orientation .
- NMR spectroscopy : ¹H NMR distinguishes the pyrazole (δ 6.8–7.2 ppm) and tetrahydropyrimidine protons (δ 2.5–4.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the common functionalization strategies for the carboxylic acid moiety in this scaffold?
- Methodology : The carboxylic acid group at position 2 can be derivatized via:
- Amide coupling : Using EDC/HOBt with primary/secondary amines in DCM .
- Esterification : Methanol/H₂SO₄ under reflux to yield methyl esters for prodrug development .
- Salt formation : Neutralization with bases (e.g., NaOH) to improve aqueous solubility .
Advanced Research Questions
Q. How can conflicting literature data on the biological activity of this compound be resolved?
- Methodology :
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm enzyme targets (e.g., kinases or proteases) .
- Meta-analysis : Compare structural analogs (e.g., 5-phenyl or 7-pentafluoroethyl derivatives) to isolate the trifluoromethyl group’s role in activity .
Q. What strategies are effective in improving the metabolic stability of this compound without compromising potency?
- Methodology :
- Isotere replacement : Substitute the carboxylic acid with a bioisostere (e.g., tetrazole or sulfonamide) to reduce glucuronidation .
- Deuterium incorporation : Replace labile hydrogens in the pyrimidine ring to slow CYP450-mediated oxidation .
- Prodrug design : Mask the carboxylic acid as an ethyl ester, which hydrolyzes in vivo to the active form .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodology :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., pyrimidine C6 for nucleophilic attack) .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic modifications .
- pKa prediction : Tools like ACD/Labs estimate the carboxylic acid’s acidity (predicted pKa ~3.5), guiding pH-dependent reaction planning .
Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
- Methodology :
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .
- Side reactions : Monitor intermediates via TLC to suppress dimerization or oxidation byproducts .
- Safety : Trifluoromethyl groups may release HF under harsh conditions; use Teflon-lined reactors and neutralization traps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
